4-Oxo-4-phenylbutyric acid, butyl ester

Description

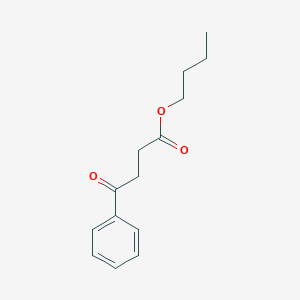

4-Oxo-4-phenylbutyric acid, butyl ester (CAS 89-845-6) is an organic compound with the molecular formula C₁₄H₁₈O₃ and a molecular weight of 234.29 g/mol . Structurally, it consists of a phenyl group attached to a four-carbon chain terminating in a ketone (oxo) group and a butyl ester moiety. This compound is of interest in pharmaceutical and materials science due to its ester functionality, which can influence solubility, stability, and intermolecular interactions.

Properties

IUPAC Name |

butyl 4-oxo-4-phenylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-2-3-11-17-14(16)10-9-13(15)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWBSBAKSDAOBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CCC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on structural similarities, including variations in ester chain length, oxo group position, and functional group substitutions.

Structural Isomers and Analogs

2-Oxo-4-phenylbutyric Acid (CAS MFCD00969471)

- Molecular Formula : C₁₀H₁₀O₃

- Molecular Weight : 178.18 g/mol

- Key Differences : The oxo group is at position 2 instead of 4, and it lacks the butyl ester group, existing as a free carboxylic acid. This structural variation significantly reduces lipophilicity compared to the butyl ester derivative .

Ethyl 3-Oxo-4-phenylbutanoate (CAS 718-08-1)

- Molecular Formula : C₁₂H₁₄O₃

- Molecular Weight : 206.24 g/mol

- Key Differences: The oxo group is at position 3, and the ester is ethyl instead of butyl.

Ethyl 2-Oxo-4-phenylbutyrate (CAS 562087)

Substituent-Modified Analogs

4-(4-Oxobutyl)benzoic Acid Methyl Ester (CAS 106200-41-3)

- Molecular Formula : C₁₂H₁₄O₃

- Molecular Weight : 206.23 g/mol

- Key Differences : The oxo group is part of a butyl chain attached to a benzoic acid methyl ester. This structure introduces aromaticity to the carboxylic acid moiety, which may enhance π-π stacking interactions compared to the aliphatic chain in 4-oxo-4-phenylbutyric acid derivatives .

Key Comparative Data

Research Findings and Implications

Molecular Interactions and Crystal Packing

- Butyl vs. Ethyl Esters: The longer butyl chain in this compound contributes to stronger dispersive (van der Waals) forces compared to ethyl analogs, as observed in oleanolic acid ester polymorphs. This can stabilize metastable crystal forms despite weaker hydrogen bonds .

- Oxo Position: Compounds with oxo groups at position 4 (e.g., 4-oxo-4-phenylbutyric acid derivatives) may form helical or layered supramolecular architectures, whereas position 2 or 3 isomers could adopt alternative packing modes due to altered hydrogen-bonding donor/acceptor sites .

Q & A

Q. How can researchers confirm the identity and purity of 4-Oxo-4-phenylbutyric acid, butyl ester?

To confirm identity, use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify the ester, phenyl, and ketone functional groups. The IUPAC-standard InChIKey (AGWBSBAKSDAOBZ-UHFFFAOYSA-N) and molecular formula (CHO) provided by NIST can validate structural alignment .

- Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 234.2909 (molecular weight) .

- Infrared Spectroscopy (IR) : Look for carbonyl stretches (~1700–1750 cm) from the ester and ketone groups.

For purity assessment, use HPLC with a polar stationary phase (e.g., C18 column) and UV detection at 254 nm. Compare retention times with a certified reference standard.

Q. What are the recommended safety protocols for handling this compound?

- Hazard Mitigation : Classified under GHS as harmful if swallowed (H302), skin irritant (H315), and severe eye irritant (H319). Always use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation (H335) .

- Storage : Keep in a tightly sealed container in a cool, dry, ventilated area away from incompatible materials (strong acids/oxidizers) .

- Spill Management : Absorb with inert material (e.g., sand) and dispose of as hazardous waste under local regulations .

Q. What synthetic routes are commonly used to prepare this compound?

A typical method involves esterification of 4-Oxo-4-phenylbutyric acid with butanol :

- Acid-Catalyzed Esterification : React the carboxylic acid with excess butanol in the presence of HSO or HCl. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1).

- Purification : Distill unreacted butanol under reduced pressure, followed by column chromatography (silica gel, gradient elution) to isolate the ester .

Alternative routes may use transesterification of methyl/ethyl esters with butanol under basic conditions (e.g., NaOBut) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for its synthesis?

- Density Functional Theory (DFT) : Calculate transition states to identify rate-limiting steps in esterification. For example, model protonation of the carbonyl oxygen to predict optimal acid catalyst concentration .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. THF) to enhance reaction efficiency. Polar aprotic solvents may stabilize intermediates better .

- Machine Learning (ML) : Train models on existing esterification datasets to predict yield based on variables like temperature, catalyst loading, and solvent polarity.

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Analysis : Perform in vitro assays (e.g., enzyme inhibition) across a broad concentration range (1 nM–100 µM) to identify non-linear effects.

- Metabolite Profiling : Use LC-MS to detect degradation products (e.g., hydrolysis to 4-Oxo-4-phenylbutyric acid) that may confound activity results .

- Receptor Binding Studies : Conduct competitive binding assays (e.g., SPR or ITC) to quantify interactions with targets like G-protein-coupled receptors (GPCRs), accounting for stereochemical influences .

Q. How can structure-activity relationship (SAR) studies improve its pharmacological potential?

- Functional Group Modifications : Synthesize analogs (e.g., replacing the butyl ester with benzyl or tert-butyl esters) and compare their bioactivity. For example, benzyl esters may enhance membrane permeability due to increased lipophilicity .

- Pharmacophore Mapping : Use X-ray crystallography or docking simulations to identify critical interactions (e.g., hydrogen bonding via the ketone group).

- Toxicity Screening : Evaluate analogs in zebrafish models or primary hepatocyte cultures to prioritize candidates with reduced cytotoxicity .

Q. What advanced analytical methods characterize its degradation pathways?

- Stability Studies : Expose the compound to accelerated conditions (40°C/75% RH) and analyze degradation products via UPLC-QTOF-MS . Major pathways include ester hydrolysis and ketone reduction .

- Isotopic Labeling : Use -labeled water in hydrolysis experiments to track oxygen incorporation into degradation byproducts.

- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates formed under oxidative stress (e.g., UV light exposure) .

Q. How do environmental factors influence its reactivity in catalytic applications?

- Solvent Effects : Compare reaction rates in polar vs. non-polar solvents. For example, DMF may stabilize enolate intermediates in aldol reactions, enhancing catalytic turnover .

- Temperature-Dependent Kinetics : Use Arrhenius plots to determine activation energy for ester cleavage under acidic vs. basic conditions.

- Surface Adsorption Studies : Employ FT-IR or XPS to analyze interactions with heterogeneous catalysts (e.g., Pd/C), which may deactivate due to phenyl group adsorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.